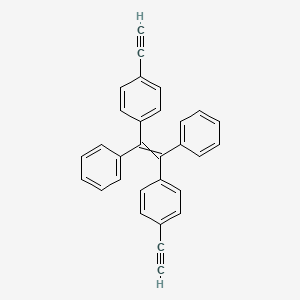

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

Descripción general

Descripción

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is an organic compound characterized by its unique structure, which includes ethynyl and phenyl groups

Mecanismo De Acción

Target of Action

It’s known that this compound is involved in the sonogashira reaction , a cross-coupling reaction used in organic chemistry, suggesting that its targets could be various organic compounds undergoing this reaction.

Mode of Action

The mode of action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene involves its participation in the Sonogashira reaction . This reaction is a cross-coupling process that combines aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes . The reaction typically proceeds in the presence of a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex organic compounds. In the Sonogashira reaction, this compound can help form C(sp2)-C(sp) bonds, which are crucial in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Result of Action

The result of the action of this compound is the formation of conjugated enynes and arylalkynes via the Sonogashira reaction . These compounds have various applications in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Sonogashira reaction typically requires a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be synthesized through a series of reactions involving the coupling of ethynyl and phenyl groups. One common method involves the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst to form carbon-carbon bonds between a terminal alkyne and an aryl halide . The reaction conditions typically include the use of a mild base and can be carried out at room temperature in aqueous media.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethynyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Medicine: Investigated for its potential use in drug development and therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure with ethynyl and phenyl groups.

1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of ethynyl groups.

Uniqueness

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is unique due to its specific arrangement of ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized materials and compounds.

Propiedades

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene particularly interesting for materials applications?

A: this compound exhibits a phenomenon known as aggregation-induced emission (AIE) [, , , , , ]. This means that while it emits weak fluorescence when dissolved in a solution, it becomes highly fluorescent when aggregated in poor solvents or in the solid state. This property makes it a valuable building block for applications like fluorescent sensors, bioimaging probes, and optoelectronic devices.

Q2: How is this compound typically incorporated into polymeric materials?

A: this compound is commonly used as a monomer in polymerization reactions. Due to its two ethynyl groups, it can readily participate in Sonogashira cross-coupling reactions, a versatile method for synthesizing conjugated polymers [, , , , , ].

Q3: Can you provide some specific examples of polymers synthesized using this compound?

A3: Researchers have successfully synthesized various polymers incorporating this compound, including:

- Conjugated poly(tetraphenylethene)s: These polymers exhibit morphology-dependent AEE performance and have been investigated for their potential in optoelectronic and sensing applications [].

- Chiral polymers: By copolymerizing this compound with chiral monomers, researchers have created materials with tunable circularly polarized luminescence (CPL) properties, potentially useful in display technologies and asymmetric catalysis [].

- Hyperbranched polymers: this compound can be polymerized to form hyperbranched structures, which have shown promise in areas like fluorescent photopatterning, optical limiting, and explosive detection due to their unique morphology and enhanced AIE properties [, ].

Q4: Have any studies explored the potential of this compound-based polymers for biological applications?

A: Yes, researchers have investigated this compound-based conjugated polymer nanoparticles (PBPTPE NPs) for in vitro and in vivo imaging []. These nanoparticles exhibited good biocompatibility and promising results in zebrafish models, suggesting potential for future biological applications.

Q5: What are some of the challenges associated with using this compound in material synthesis?

A: One challenge is controlling the morphology of the resulting polymers, as it can significantly impact their AIE properties. Additionally, fine-tuning the polymerization conditions is crucial to achieve desired molecular weights and polymer architectures [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)